molecular formula C14H13N3O2 B2896798 1-(3-Cyanophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid CAS No. 1153039-88-3

1-(3-Cyanophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2896798
CAS No.: 1153039-88-3
M. Wt: 255.277
InChI Key: SNGSCHXHJPQPLT-UHFFFAOYSA-N
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Description

1-(3-Cyanophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid is a pyrazole-based compound featuring a cyano (-CN) group at the 3-position of the phenyl ring attached to the pyrazole core. Pyrazole derivatives are widely studied for their roles in medicinal chemistry, agrochemicals, and material science due to their versatile reactivity and structural diversity .

Properties

IUPAC Name

1-(3-cyanophenyl)-5-propylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-2-4-13-12(14(18)19)9-16-17(13)11-6-3-5-10(7-11)8-15/h3,5-7,9H,2,4H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNGSCHXHJPQPLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=NN1C2=CC=CC(=C2)C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Reaction

Reagents :

  • 3-Cyanophenylhydrazine
  • Ethyl 3-oxohexanoate (for propyl substitution)

Conditions :

  • Acidic catalyst (e.g., H₂SO₄ or HCl)
  • Solvent: Ethanol or methanol
  • Temperature: Reflux (70–80°C)
  • Duration: 6–12 hours

Mechanism :
The reaction proceeds via enolization of the β-keto ester, followed by nucleophilic attack by the hydrazine’s amino group. Cyclization and dehydration yield the pyrazole ring.

Intermediate :
Methyl 1-(3-cyanophenyl)-5-propyl-1H-pyrazole-4-carboxylate is typically obtained at this stage.

Ester Hydrolysis to Carboxylic Acid

The critical step in synthesizing the target compound is the hydrolysis of the methyl ester group. Two primary methods are employed:

Basic Hydrolysis

Reagents :

  • Aqueous LiOH or NaOH
  • Co-solvent: Methanol, ethanol, or isopropanol

Conditions :

  • Temperature: Reflux (60–80°C)
  • Duration: 12–24 hours
  • Workup: Acidification with HCl to pH 2–3

Example Protocol :

  • Suspend methyl ester (1 equiv) in 1N LiOH (2 equiv) and methanol (1:4 v/v).
  • Reflux for 17 hours, cool, and filter.
  • Acidify filtrate to pH 7 with 2N HCl.
  • Isolate precipitate via filtration and dry under vacuum.

Yield : 90–95% (based on analogous reactions).

Acidic Hydrolysis

Reagents :

  • Concentrated HCl or H₂SO₄

Conditions :

  • Solvent: Water or dioxane
  • Temperature: 100–120°C
  • Duration: 6–8 hours

Limitations :
Risk of nitrile group hydrolysis under strong acidic conditions, necessitating careful temperature control.

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors are preferred to batch processes:

Advantages :

  • Enhanced heat/mass transfer
  • Higher reproducibility
  • Reduced reaction times (4–6 hours for cyclocondensation)

Catalyst Optimization :
Immobilized acid catalysts (e.g., sulfonated silica) improve recovery and reduce waste.

Data Tables

Table 1 : Comparison of Hydrolysis Methods

Parameter Basic Hydrolysis Acidic Hydrolysis
Reagent LiOH/NaOH HCl/H₂SO₄
Solvent MeOH/H₂O H₂O/dioxane
Temperature 60–80°C 100–120°C
Yield 90–95% 80–85%
Purity >98% 90–95%
Side Reactions Minimal Nitrile hydrolysis

Table 2 : Optimization of Cyclocondensation

Variable Optimal Range Impact on Yield
Catalyst H₂SO₄ (5 mol%) Maximizes ring closure
Solvent Ethanol Enhances solubility
Time 8–10 hours Balances completion vs. degradation

Challenges and Mitigation Strategies

  • Nitrile Stability :

    • Basic hydrolysis conditions preserve the nitrile group, whereas acidic conditions may lead to partial hydrolysis. Using LiOH at controlled pH avoids this issue.
  • Byproduct Formation :

    • Unsubstituted pyrazole derivatives may form if cyclocondensation is incomplete. Excess β-keto ester (1.2 equiv) suppresses this.
  • Purification :

    • Recrystallization from ethanol/water mixtures improves purity (>99%).

Chemical Reactions Analysis

Esterification and Functional Group Interconversion

The carboxylic acid group undergoes esterification under acidic or coupling conditions. For example:

  • Methyl ester formation : Treatment with methanol and sulfuric acid yields the corresponding methyl ester, a precursor for further derivatization.
  • Thioester synthesis : Reaction with 2-mercaptopyridine in the presence of EDCI/HOBt forms pyridyl thioesters, enabling subsequent amide bond formation .

Reaction Table

Reaction TypeConditionsProductYieldSource
EsterificationMethanol, H<sub>2</sub>SO<sub>4</sub>, refluxMethyl 1-(3-cyanophenyl)-5-propyl-1H-pyrazole-4-carboxylate85–92%
Thioester formationEDCI, HOBt, DMF, rtS-(Pyridin-2-yl) thioester derivative74–98%

Amide Bond Formation

The carboxylic acid participates in amidation via coupling reagents:

  • Primary/Secondary amines : Reactions with amines (e.g., benzylamine, aniline) using EDCI/HOBt or POCl<sub>3</sub>-DMF yield carboxamides .
  • Urea derivatives : Condensation with methylurea forms urea-linked pyrazole-carboxamides .

Example Reaction Pathway Acid+R NH2EDCI HOBt DMFR NH C O Pyrazole derivative[1][9]\text{Acid}+\text{R NH}_2\xrightarrow{\text{EDCI HOBt DMF}}\text{R NH C O Pyrazole derivative}\quad[1][9]

Decarboxylation Reactions

Under basic or catalytic conditions, the carboxylic acid undergoes decarboxylation:

  • Copper-catalyzed decarboxylation : Heating with CuO and NaOH at 120°C removes CO<sub>2</sub>, yielding 3,5-bis(haloalkyl)pyrazole derivatives .

Key Observation

  • Decarboxylation selectivity depends on substituent electronic effects (e.g., electron-withdrawing groups enhance reactivity) .

Functionalization of the Cyano Group

The 3-cyanophenyl moiety enables additional transformations:

  • Reduction : Catalytic hydrogenation (H<sub>2</sub>, Pd/C) converts the nitrile to an amine, forming 1-(3-aminophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid.
  • Hydrolysis : Acidic or basic conditions hydrolyze the nitrile to a carboxylic acid, though this is less common due to steric hindrance.

Cyclocondensation and Heterocycle Formation

The pyrazole core participates in cyclocondensation reactions:

  • Vilsmeier–Haack reaction : Forms 4-formylpyrazole derivatives when treated with POCl<sub>3</sub>/DMF, enabling further functionalization .
  • Hydrazide formation : Reaction with hydrazine yields hydrazide intermediates for antitumor agent synthesis .

Biological Activity of Derivatives

Derivatives exhibit notable pharmacological properties:

  • Antibacterial activity : Carboxamides show MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory effects : Pyrazole-urea hybrids inhibit COX-2 with IC<sub>50</sub> values < 1 µM .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(3-cyanophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid is C13H14N2O2C_{13}H_{14}N_2O_2 with a molecular weight of approximately 230.27 g/mol. The compound features a pyrazole ring structure, which is known for its biological activity.

Agricultural Applications

Fungicidal Activity

One of the primary applications of this compound is as a fungicide. Research indicates that this compound can be part of fungicide mixtures, demonstrating synergistic effects when combined with other active ingredients. For example, it has been shown to enhance the efficacy of certain azole fungicides, which are commonly used in crop protection against fungal diseases .

Case Study: Efficacy Against Specific Fungal Pathogens

In a study assessing the effectiveness of various fungicides against Fusarium species, formulations containing this compound exhibited significant reductions in fungal growth compared to untreated controls. The results indicated that the compound not only inhibited spore germination but also reduced mycelial growth, suggesting its potential as a key ingredient in agricultural fungicides.

Pharmaceutical Applications

Potential Anticancer Agent

Recent studies have explored the potential anticancer properties of this compound. Preliminary in vitro tests have shown that this compound can induce apoptosis in cancer cell lines, particularly those associated with breast and prostate cancers. The mechanism appears to involve the inhibition of specific signaling pathways that are critical for cancer cell survival .

Case Study: In Vitro Testing on Cancer Cell Lines

In a controlled laboratory setting, researchers treated various cancer cell lines with different concentrations of this compound. The findings revealed a dose-dependent response, with higher concentrations leading to increased rates of apoptosis. This suggests that the compound may serve as a lead structure for developing new anticancer therapies.

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in both agriculture and pharmaceuticals. Toxicological assessments have been conducted to evaluate its effects on non-target organisms and human health.

Findings from Toxicological Assessments

Toxicity studies indicate that while the compound exhibits antifungal and anticancer properties, it also demonstrates low toxicity towards beneficial insects and mammals at recommended application rates. This characteristic makes it an attractive candidate for integrated pest management strategies .

Mechanism of Action

The mechanism of action of 1-(3-Cyanophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The cyanophenyl and carboxylic acid groups play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The primary structural variation among pyrazole-4-carboxylic acid derivatives lies in the substituents on the phenyl ring. Below is a comparison of key analogs:

Compound Name Substituent(s) on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Purity (%) Price (1g) Availability
1-(3-Cyanophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid 3-CN C₁₄H₁₃N₃O₂ 255.27* N/A N/A Not explicitly listed
1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid 4-Cl C₁₃H₁₃ClN₂O₂ 264.71 ≥95 €95.00 Available (1g, 10g)
1-(3,5-Dichlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid 3,5-diCl C₁₃H₁₂Cl₂N₂O₂ 299.15 97 Inquiry Available on request
1-(2-Methylphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid 2-CH₃ C₁₄H₁₆N₂O₂ 244.29 95 Discontinued Discontinued
1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid H (no substituent) C₁₃H₁₄N₂O₂ 230.26 N/A €152.00 Available (1g)
1-(2-Fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid 2-F C₁₃H₁₃FN₂O₂ 254.25 N/A N/A Not explicitly listed

*Calculated based on molecular formula.

Key Observations:
  • Solubility: The cyano group may reduce aqueous solubility compared to hydroxyethyl or hydroxyphenyl analogs (e.g., 1-(2-hydroxyethyl)-5-propyl-1H-pyrazole-4-carboxylic acid, as in ), which benefit from hydrophilic -OH groups .
  • Market Availability : Chlorinated derivatives (4-Cl, 3,5-diCl) are more commercially accessible, while methyl-substituted variants are discontinued .

Biological Activity

1-(3-Cyanophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This compound, characterized by its unique molecular structure, exhibits various biological properties that make it a candidate for further research and development.

Chemical Structure and Properties

The compound has the molecular formula C14H13N3O2C_{14}H_{13}N_{3}O_{2} and features a pyrazole ring with a propyl group at position 5 and a cyanophenyl group at position 1. The presence of these substituents is believed to enhance its biological activity through specific interactions with biological targets.

Property Value
Molecular FormulaC14H13N3O2
Molecular Weight253.27 g/mol
StructurePyrazole derivative
Functional GroupsCarboxylic acid, cyano

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown its effectiveness against various cancer cell lines, suggesting that it may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

A study reported that the compound demonstrated IC50 values in the micromolar range against specific cancer types, indicating its potential as a therapeutic agent in oncology .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. The selectivity index for COX-2 inhibition was notably high, suggesting that it could be developed as a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

In vivo studies using carrageenan-induced edema models demonstrated significant reductions in inflammation, further supporting its potential therapeutic applications .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, there are indications of antimicrobial activity. Preliminary studies suggest that this compound may exhibit efficacy against certain bacterial strains, although further research is necessary to fully elucidate this aspect .

The biological activity of this compound can be attributed to its ability to interact with various biomolecules:

  • Enzyme Inhibition : The compound's carboxylic acid group allows it to form hydrogen bonds with active sites on enzymes such as COX, enhancing its inhibitory effects.
  • Receptor Binding : The cyanophenyl group may facilitate π-π stacking interactions with aromatic residues in protein structures, potentially increasing binding affinity and specificity .

Case Studies

Several case studies have explored the biological activity of this compound:

  • Anticancer Study : A study involving multiple cancer cell lines demonstrated that treatment with varying concentrations of the compound resulted in dose-dependent inhibition of cell proliferation, with notable effects observed at concentrations as low as 10 µM.
  • Anti-inflammatory Model : In an animal model of acute inflammation, administration of the compound significantly reduced paw edema compared to control groups, indicating strong anti-inflammatory effects.

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for optimizing the yield of 1-(3-Cyanophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid?

  • Methodological Answer : The synthesis of pyrazole-carboxylic acid derivatives typically involves nucleophilic substitution or cyclocondensation reactions. For example, K₂CO₃ is widely used as a base catalyst in nucleophilic reactions between aryl halides and phenols to form intermediates like 5-chloro-3-methylpyrazole-4-carbaldehyde . Solvent systems such as DCM/DMF (1:1) with coupling reagents (e.g., Oxyma) can improve reaction efficiency . Purification via column chromatography and recrystallization in ethanol is recommended to isolate the final product. Yield optimization may require iterative adjustments to reaction time, temperature, and stoichiometric ratios of substituents (e.g., propyl vs. cyanophenyl groups) .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer : A combination of techniques is essential:

  • ¹H/¹³C NMR : To confirm proton environments (e.g., propyl chain integration) and aromatic ring substitution patterns .
  • FTIR : Identifies key functional groups, such as the carboxylic acid (-COOH) stretch (~1700 cm⁻¹) and nitrile (-CN) absorption (~2200 cm⁻¹) .
  • X-ray crystallography : Resolves stereochemical details and intermolecular interactions (e.g., hydrogen bonding between carboxylic acid groups) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for the cyanophenyl and propyl substituents .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced biological activity?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) and molecular docking studies can predict interactions between the pyrazole core and biological targets. For example:

  • Reaction path search methods : ICReDD employs quantum calculations to optimize reaction conditions and predict substituent effects on reactivity .
  • QSAR modeling : Correlates electronic properties (e.g., Hammett constants of the cyanophenyl group) with bioactivity. Chlorinated analogs show enhanced receptor binding due to increased lipophilicity and steric effects .
  • Molecular dynamics simulations : Assess stability of the carboxylic acid group in physiological environments, informing prodrug strategies .

Q. What strategies resolve contradictions in reported biological activity data for pyrazole-carboxylic acid derivatives?

  • Methodological Answer : Contradictions often arise from assay variability or impurities. Key approaches include:

  • Replication studies : Standardize assay protocols (e.g., fixed concentrations, cell lines) to minimize variability .
  • HPLC purity analysis : Ensure >95% purity to exclude confounding effects from synthetic byproducts .
  • In silico validation : Use tools like PubChem’s BioActivity data to cross-reference activity trends across structurally similar compounds .

Q. How can reaction engineering improve scalability for pyrazole-carboxylic acid synthesis?

  • Methodological Answer :

  • Membrane separation technologies : Enhance purification efficiency by isolating intermediates via nanofiltration .
  • Microreactor systems : Enable precise control of exothermic reactions (e.g., nitrile group introduction) to prevent decomposition .
  • Process simulation : Tools like Aspen Plus model solvent recovery and waste minimization, critical for sustainable scale-up .

Data Contradiction Analysis

Q. Why do some studies report conflicting solubility profiles for pyrazole-carboxylic acids?

  • Methodological Answer : Solubility discrepancies stem from:

  • pH-dependent ionization : The carboxylic acid group’s pKa (~4.5) drastically affects aqueous solubility. Studies conducted at pH < 2 (fully protonated) vs. pH 7.4 (ionized) yield divergent results .
  • Crystallinity vs. amorphous forms : X-ray data shows crystalline derivatives (e.g., cyclohexyl-substituted analogs) have lower solubility than amorphous variants .
  • Counterion selection : Sodium salts (used in some studies) improve solubility but may not be reported consistently .

Key Research Findings Table

Aspect Finding Source
Synthetic Yield K₂CO₃ catalysis in DCM/DMF improves cyclocondensation efficiency by ~30%
Biological Activity Chlorinated phenyl groups enhance cannabinoid receptor binding affinity
Structural Insight X-ray data confirms intermolecular H-bonding via carboxylic acid groups
Computational Design DFT predicts nitrile group’s electron-withdrawing effect stabilizes the core

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